molecular formula C24H20ClN3O4S B10955535 N'-[(2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetyl)oxy]thiophene-2-carboximidamide

N'-[(2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetyl)oxy]thiophene-2-carboximidamide

Cat. No.: B10955535
M. Wt: 482.0 g/mol
InChI Key: XDWHALSKTNQHGU-UHFFFAOYSA-N
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Description

N’-[(2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetyl)oxy]thiophene-2-carboximidamide is a complex organic compound that features a unique combination of functional groups, including an indole, a thiophene, and a carboximidamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetyl)oxy]thiophene-2-carboximidamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole core can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone.

    Introduction of the 4-Chlorophenyl Group: This step involves the acylation of the indole derivative using 4-chlorobenzoyl chloride in the presence of a base such as pyridine.

    Formation of the Thiophene Derivative: The thiophene ring can be synthesized via the Paal–Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide.

    Coupling of Indole and Thiophene Derivatives: The final step involves coupling the indole and thiophene derivatives through an esterification reaction, followed by amidation to introduce the carboximidamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and indole moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially in the presence of strong nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, N’-[(2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetyl)oxy]thiophene-2-carboximidamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be explored for its therapeutic potential. The presence of the indole and thiophene rings, along with the carboximidamide group, suggests it may have activity against certain diseases, including cancer and infectious diseases.

Industry

In industry, this compound could be used in the development of new materials, such as organic semiconductors or polymers, due to its conjugated system and functional groups.

Mechanism of Action

The mechanism of action of N’-[(2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetyl)oxy]thiophene-2-carboximidamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The indole ring could facilitate binding to protein targets, while the thiophene and carboximidamide groups could enhance specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    N’-[(2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetyl)oxy]benzene-2-carboximidamide: Similar structure but with a benzene ring instead of thiophene.

    N’-[(2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetyl)oxy]furan-2-carboximidamide: Similar structure but with a furan ring instead of thiophene.

Uniqueness

The uniqueness of N’-[(2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetyl)oxy]thiophene-2-carboximidamide lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the thiophene ring, in particular, could enhance its electronic properties and stability.

Properties

Molecular Formula

C24H20ClN3O4S

Molecular Weight

482.0 g/mol

IUPAC Name

[(Z)-[amino(thiophen-2-yl)methylidene]amino] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

InChI

InChI=1S/C24H20ClN3O4S/c1-14-18(13-22(29)32-27-23(26)21-4-3-11-33-21)19-12-17(31-2)9-10-20(19)28(14)24(30)15-5-7-16(25)8-6-15/h3-12H,13H2,1-2H3,(H2,26,27)

InChI Key

XDWHALSKTNQHGU-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O/N=C(/C4=CC=CS4)\N

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)ON=C(C4=CC=CS4)N

Origin of Product

United States

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